molecular formula C19H20N2O4S B021357 Pioglitazone N-Oxide CAS No. 145350-09-0

Pioglitazone N-Oxide

Cat. No.: B021357
CAS No.: 145350-09-0
M. Wt: 372.4 g/mol
InChI Key: YTKQAGFCVMHNHM-UHFFFAOYSA-N
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Description

Pioglitazone N-Oxide is a derivative of pioglitazone, a thiazolidinedione class drug primarily used to treat type 2 diabetes mellitus. This compound is an oxidative degradation product of pioglitazone and has been studied for its potential biological activities and chemical properties .

Mechanism of Action

Target of Action

Pioglitazone N-Oxide primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .

Mode of Action

This compound, as a selective agonist at PPARγ, interacts with its targets in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . The activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .

Biochemical Pathways

The activation of PPARγ by this compound affects several biochemical pathways. It promotes insulin sensitivity and improves the uptake of blood glucose . It also has anti-inflammatory effects, possibly by inhibiting the accumulation of neutrophils at the inflamed area, which indirectly regulates the release of nitric oxide (NO) in the affected area . Furthermore, it has been reported to attenuate oxidative stress and NLRP3 inflammasome activation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized primarily by the CYP2C8 enzyme . Genetic variations in the CYP2C8 and PPARG genes contribute to variability in this compound’s pharmacokinetics and pharmacodynamics .

Result of Action

The molecular and cellular effects of this compound’s action include reduced redness, scaling, and skin thickening, surpassing the effectiveness of standard drugs . It significantly inhibits the release of both myeloperoxidase (MPO) and NO from the psoriatic lesions . It also reduces the severity of psoriasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the individual health state and lifestyle measures like caloric restriction and aerobic exercise can affect the drug’s effectiveness . Further investigations into the mechanisms of actions of this compound, the potential of glitazone drugs to contribute to unmet needs in complex diseases associated with the dynamics of adaptive homeostasis, and also the routes to minimizing adverse effects in every-day patients throughout the world are imperative .

Biochemical Analysis

Biochemical Properties

Pioglitazone N-Oxide, like its parent compound Pioglitazone, is likely to interact with various enzymes, proteins, and other biomolecules. Pioglitazone is known to act as a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . The nature of these interactions involves the activation of PPARγ, which increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are expected to be similar to those of Pioglitazone. Pioglitazone has been shown to inhibit the proliferation and invasiveness of non-small cell lung cancer (NSCLC) cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, Pioglitazone has been reported to down-regulate MAPK, Myc, and Ras genes, thereby affecting the MAPK signaling pathway .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Pioglitazone. Pioglitazone exerts its effects at the molecular level by binding to PPARγ, which leads to the activation of insulin-responsive genes . This can result in changes in gene expression, enzyme inhibition or activation, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

Pioglitazone has been shown to have significant effects on nitric oxide bioavailability in angiotensin II-infused rabbits .

Dosage Effects in Animal Models

Studies on Pioglitazone have shown that it significantly reduces redness, scaling, and skin thickening in a rat model of psoriasis . It also inhibits the release of myeloperoxidase and nitric oxide from psoriatic lesions .

Metabolic Pathways

Pioglitazone is known to be metabolized via two novel pathways: N-glucuronidation of the thiazolidinedione ring and methylation of the mercapto group of the thiazolidinedione ring-opened mercapto carboxylic acid .

Transport and Distribution

Pioglitazone is known to decrease mitochondrial membrane potential in isolated mitochondria and intact thymocytes .

Subcellular Localization

Pioglitazone has been shown to suppress PPARγ loss and enhance the transcriptional activity of PPARγ, inhibiting the nucleus-export of PPARγ in microglia induced by lipopolysaccharide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pioglitazone N-Oxide can be synthesized through the oxidation of pioglitazone. One common method involves the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction typically takes place in an organic solvent such as methanol or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the process generally involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction is achieved by optimizing parameters such as reagent concentrations, reaction time, and temperature .

Chemical Reactions Analysis

Types of Reactions

Pioglitazone N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pioglitazone N-Oxide has been explored in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pioglitazone N-Oxide is unique due to its oxidative nature and potential additional biological activities compared to its parent compound, pioglitazone. Its oxidative stability and degradation pathways provide valuable insights into the long-term stability and efficacy of pioglitazone formulations .

Properties

IUPAC Name

5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKQAGFCVMHNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C[N+](=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443587
Record name Pioglitazone N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145350-09-0
Record name Pioglitazone N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The hydrochloric acid salt of pioglitazone (3 g, 7.64 mmol) was dissolved in N,N-dimethylformamide (DMF, 50 mL) and neutralized by addition of an aqueous solution of sodium bicarbonate (NaHCO3, 0.641 g, 7.64 mmol in 6 mL water). The reaction mixture was diluted with water and the white solid was filtered off. It was rinsed with water and dried under vacuum. The resulting solid was resuspended in dichloromethane (CH2Cl2), and meta-chloroperbenzoic acid (m-CPBA, 50% by weight, 2.64 g, 7.64 mmol) was added to the mixture while maintaining the temperature at about 10° C. The reaction mixture was stirred at room temperature for 2 days, and then one more equivalent of m-CPBA (2.64 g, 7.64 mmol) was added. The reaction mixture was stirred for 2 h, then diluted with CH2Cl2 (50 mL). The organic layer was washed with 10% Na2S2O3 in water/water (2:1 v:v), then with 1:1 v:v 10% NaHCO3 in water/water (1:1 v:v). The resulting organic mixture was dried over sodium sulfate, filtered and solvent evaporated to give the crude N-oxide, which was further purified by flash chromatography on silica gel (gradient elution: CH2Cl2/10% MeOH in CH2Cl2 from 9:1 to 1:1). Fractions containing the pure N-oxide were pooled and evaporated to give the title compound (1.313 g, 3.53 mmol, 46.2% yield). LC/MS: 373 (M+1)
Quantity
0 (± 1) mol
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reactant
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3 g
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reactant
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50 mL
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solvent
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6 mL
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reactant
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2.64 g
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2.64 g
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0 (± 1) mol
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50 mL
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Yield
46.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Pioglitazone N-oxide formed, and what is its significance in pharmaceutical analysis?

A: this compound is a major oxidative degradation product of Pioglitazone hydrochloride, a drug used to treat type 2 diabetes. [] This degradation product was observed during stress degradation studies designed to assess the stability of the drug substance. [] Its identification and characterization are crucial for several reasons:

    Q2: Can microorganisms modify this compound?

    A: Yes, research has shown that a specific strain of bacteria, Streptomyces hygroscopicus strain 02179, can both oxygenate and deoxygenate this compound. [] This microorganism can perform both N-deoxygenation, converting this compound back to Pioglitazone, and C-oxygenation, introducing an oxygen atom to different positions within the molecule. [] This finding highlights the potential for microbial metabolism to impact the fate and transformation of pharmaceutical compounds in the environment.

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